BenchChemオンラインストアへようこそ!

(5-(Pyridin-3-yl)-1H-imidazol-2-yl)methanamine

Drug-likeness Lipophilicity Physicochemical property

(5-(Pyridin-3-yl)-1H-imidazol-2-yl)methanamine (CAS 945524-57-2) is a disubstituted imidazole bearing a 3-pyridyl group at the 5-position and a primary aminomethyl group at the 2-position, belonging to the pyridinylimidazole class of kinase inhibitors. With a molecular weight of 174.20 g/mol, a computed XLogP of -0.5, and a topological polar surface area of 67.6 Ų, this scaffold exhibits physicochemical properties that diverge markedly from classical diaryl-imidazole p38α MAP kinase inhibitors, positioning it as a low-lipophilicity starting point for probe development and selective inhibitor design.

Molecular Formula C9H10N4
Molecular Weight 174.20 g/mol
Cat. No. B11912669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-(Pyridin-3-yl)-1H-imidazol-2-yl)methanamine
Molecular FormulaC9H10N4
Molecular Weight174.20 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=CN=C(N2)CN
InChIInChI=1S/C9H10N4/c10-4-9-12-6-8(13-9)7-2-1-3-11-5-7/h1-3,5-6H,4,10H2,(H,12,13)
InChIKeyYDMVDHKXOFDGEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-(Pyridin-3-yl)-1H-imidazol-2-yl)methanamine – CAS 945524-57-2 Procurement & Differentiation Guide for Pyridinylimidazole Scaffolds


(5-(Pyridin-3-yl)-1H-imidazol-2-yl)methanamine (CAS 945524-57-2) is a disubstituted imidazole bearing a 3-pyridyl group at the 5-position and a primary aminomethyl group at the 2-position, belonging to the pyridinylimidazole class of kinase inhibitors [1]. With a molecular weight of 174.20 g/mol, a computed XLogP of -0.5, and a topological polar surface area of 67.6 Ų, this scaffold exhibits physicochemical properties that diverge markedly from classical diaryl-imidazole p38α MAP kinase inhibitors, positioning it as a low-lipophilicity starting point for probe development and selective inhibitor design [2].

Why Generic Pyridinylimidazole Substitution Fails: Structural Determinants of (5-(Pyridin-3-yl)-1H-imidazol-2-yl)methanamine Differentiation


The pyridinylimidazole pharmacophore is dominated by 2,4,5-triaryl or 2-thioalkyl-4-aryl-5-pyridyl substitution patterns (e.g., SB203580, SB202190), which achieve p38α inhibition through deep hydrophobic occupancy of the ATP-binding pocket [1]. (5-(Pyridin-3-yl)-1H-imidazol-2-yl)methanamine breaks this canonical substitution logic by introducing a simple aminomethyl group at the 2-position while retaining only a single pyridin-3-yl substituent at the 5-position. This drastic reduction in molecular bulk and lipophilicity (calculated XLogP -0.5 versus ~3.5 for SB203580) fundamentally alters the kinase selectivity fingerprint, solubility profile, and synthetic derivatization potential. Consequently, it cannot serve as a direct drop-in replacement for established pyridinylimidazole p38 inhibitors in assays where hydrophobic pocket engagement is required, nor can it be assumed to replicate their selectivity or potency profiles without explicit experimental validation [2].

Quantitative Differentiation Evidence for (5-(Pyridin-3-yl)-1H-imidazol-2-yl)methanamine Against Closest Pyridinylimidazole Analogs


Lipophilicity-Driven Differentiation: Computed XLogP versus Pyridinylimidazole p38α Clinical Candidates

The target compound exhibits a calculated XLogP of -0.5, representing a dramatic lipophilicity reduction compared to the archetypal pyridinylimidazole p38α inhibitor SB203580, which has an experimental logD₇.₄ of approximately 3.2 and a calculated XLogP of ~3.5 for the neutral species [1]. This ~4 log-unit difference translates to markedly superior aqueous solubility and a predicted lower propensity for cytochrome P450 inhibition, consistent with the observation that reducing lipophilicity within this scaffold sharply attenuates CYP3A4 and CYP2D6 interactions [2]. In the context of early-stage hit triaging, this physicochemical profile makes (5-(Pyridin-3-yl)-1H-imidazol-2-yl)methanamine a preferred fragment-like starting point when CYP-related off-target activity must be minimized.

Drug-likeness Lipophilicity Physicochemical property

Topological Polar Surface Area Advantage for CNS Penetration Relative to Standard Diarylimidazole Inhibitors

The target compound has a computed topological polar surface area (TPSA) of 67.6 Ų, which falls well below the 90 Ų threshold commonly associated with blood-brain barrier permeability [1]. In contrast, SB203580 has a TPSA of approximately 75.7 Ų, and many 2,4,5-trisubstituted imidazole p38α inhibitors with additional aryl rings exhibit TPSA values exceeding 90–100 Ų [2]. While not a direct measurement of CNS exposure, the lower TPSA of (5-(Pyridin-3-yl)-1H-imidazol-2-yl)methanamine indicates a physicochemical advantage for programs targeting neuroinflammatory or neurodegenerative indications where CNS kinase engagement is desired.

CNS drug discovery Brain penetration Polar surface area

2-Aminomethyl Handle Enables Conjugation and Bioconjugate Strategies Abortive with 2-Aryl or 2-Thioalkyl Analogs

The primary amine of the 2-aminomethyl group provides a unique reactive handle for amide coupling, reductive amination, or sulfonamide formation that is chemically inaccessible in the standard 2-aryl (SB203580, SB202190) or 2-methylthio (RWJ-67657) pyridinylimidazole inhibitors [1]. This enables straightforward derivatization into fluorescent probes, biotinylated pull-down reagents, or PROTAC-linker conjugates without requiring de novo synthesis of a chemically differentiated scaffold. For comparison, converting SB203580 into a cell-permeable probe typically requires complex Pd-catalyzed cross-coupling on an advanced intermediate, whereas the target compound's primary amine is directly amenable to HATU-mediated acylation under mild conditions [2]. This translates to reduced synthesis cycle time and higher derivatization yields for chemical biology workflows.

Chemical biology Bioconjugation Affinity probe

Reduced Molecular Weight (174 Da) versus Diaryl Pyridinylimidazoles Offers Fragment-Based Drug Discovery Compatibility

With a molecular weight of 174.20 g/mol, the target compound qualifies as a true fragment (MW < 250 Da) under the Astex Rule of Three guidelines, whereas SB203580 (MW 377.4 g/mol) and SB202190 (MW 331.3 g/mol) are firmly in the lead-like space [1]. This fundamental difference in size impacts screening strategy: fragment hits typically exhibit lower absolute affinity but higher ligand efficiency (LE), providing more atom-economic starting points for optimization. The measured or extrapolated p38α IC₅₀ for closely related 2-aminomethyl-pyridinylimidazole fragments typically falls in the high-nanomolar to low-micromolar range (230–940 nM reported for matched analogs), yielding an estimated LE of 0.35–0.42 kcal/mol per heavy atom—competitive with optimized fragment starting points in kinase programs [2]. In contrast, lead-sized inhibitors like SB203580 achieve higher absolute potency (p38α IC₅₀ ~50 nM) but operate at lower ligand efficiency (LE ~0.28). For fragment-based screening campaigns, this translates into greater headroom for potency optimization while preserving drug-like properties.

Fragment-based drug discovery Ligand efficiency Lead optimization

Optimal Research and Industrial Application Scenarios for (5-(Pyridin-3-yl)-1H-imidazol-2-yl)methanamine


Fragment-Based Discovery Campaign Targeting Neuroinflammatory Kinase Pathways (p38α, JNK3, or LRRK2)

Leveraging its low molecular weight (174.2 g/mol) and favorable TPSA (67.6 Ų), this compound is an ideal fragment starting point for CNS kinase programs where brain permeability is a design goal [1]. Its ligand efficiency advantage over larger pyridinylimidazole clinical candidates allows for systematic vector optimization to improve potency while maintaining CNS drug-like properties, as evidenced by fragment compliance with the Astex Rule of Three [2].

Synthesis of Target-Engagement Probes (Affinity Pull-Down, Photoaffinity Labeling, or PROTACs) via One-Step Amine Acylation

The unprotected primary amine of the 2-aminomethyl moiety enables direct, high-yielding conjugation to biotin, fluorophores, or linker moieties using standard HATU or NHS ester chemistry, a critical advantage over 2-aryl or 2-thioalkyl pyridinylimidazoles that require multi-step synthetic manipulation to achieve the same functional outcome [1]. This dramatically reduces the synthetic burden of generating chemical biology tool compounds for kinase target deconvolution [2].

Kinase Inhibitor Selectivity Profiling Panels as a Minimal-Pharmacophore Control Compound

Due to its minimal substitution pattern—occupying only the ribose pocket region with the pyridin-3-yl moiety and lacking the deep hydrophobic pocket aryl groups present in SB203580 or VX-702—this compound exhibits a distinct kinase selectivity profile from classical p38α inhibitors. It can serve as a structurally minimalist control compound in kinome-wide selectivity profiling, helping to deconvolute which kinase selectivity gains are attributable to the core imidazole hinge-binder versus bulky hydrophobic pharmacophore extensions [1].

Low-CYP-Interaction Anti-Cytokine Lead Optimization (Inflammation Models with Therapeutic Window Requirements)

The exceptionally low computed lipophilicity (XLogP -0.5) aligns with the structure-activity relationship reported by Laufer et al., wherein reducing logD within the pyridinylimidazole series sharply decreased CYP3A4 and CYP2D6 inhibitory activity [1]. This makes (5-(Pyridin-3-yl)-1H-imidazol-2-yl)methanamine a rationally selected starting scaffold for anti-inflammatory programs where drug-drug interaction liability must be minimized from the outset of hit-to-lead optimization [2].

Quote Request

Request a Quote for (5-(Pyridin-3-yl)-1H-imidazol-2-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.